molecular formula C10H8Cl2O2 B3042008 Methyl 3-(2,6-dichlorophenyl)acrylate CAS No. 46275-03-0

Methyl 3-(2,6-dichlorophenyl)acrylate

Cat. No. B3042008
CAS RN: 46275-03-0
M. Wt: 231.07 g/mol
InChI Key: ZNJMTZNUYPTNLN-AATRIKPKSA-N
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Description

“Methyl 3-(2,6-dichlorophenyl)acrylate” is a chemical compound with the molecular formula C10H8Cl2O2 . It contains a total of 22 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 2 Chlorine atoms . The compound contains a total of 22 bonds, including 14 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Synthesis Analysis

The synthesis of (meth)acrylate-based monomers and polymers, including “this compound”, has been a topic of interest in recent studies . The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, has been described . A typical procedure for the acylation reaction of arylalcohol with chloroacetyl chloride involves dissolving arylalcohol and K2CO3 in anhydrous benzene at 0°C, and then adding chloroacetyl-chloride dropwise to this solution .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a total of 22 bonds, including 14 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Chemical Reactions Analysis

The chemical reactivity of “this compound” has been studied in the context of its use in the synthesis of reactive polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .


Physical And Chemical Properties Analysis

“this compound” is a highly flammable, volatile liquid organic substance . It is characterized by an acrid odor . The properties of acrylates, including “this compound”, depend on the lateral substituents of the polymeric chains .

Scientific Research Applications

Electronic Properties and Solubility Enhancements

  • Polymer Models and Electronic Properties : Methyl 3-(2,6-dichlorophenyl)acrylate derivatives, such as poly(3-thiophen-3-yl-acrylic acid methyl ester), have been studied for their electronic properties. Quantum chemical calculations suggest that small chemical modifications in the side group of these polymers can enhance solubility in water, providing insights into the design of new polymer materials (Bertran et al., 2007).

Corrosion Inhibition and Surface Protection

  • Corrosion Inhibition in Metals : Certain polymers incorporating the acrylate ester group, similar to this compound, have been found effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers show promising results in protecting metal surfaces from corrosion (Baskar et al., 2014).

Environmental Applications and Waste Treatment

  • Treatment of Methyl Acrylate Waste Gas : Research has been conducted on the treatment of methyl acrylate waste gas, which is closely related to this compound. A biotrickling filter packed with ceramic particles was used to efficiently remove methyl acrylate, highlighting a potential method for treating waste gases from industrial processes involving related acrylate compounds (Wu et al., 2016).

Safety and Hazards

“Methyl 3-(2,6-dichlorophenyl)acrylate” is considered hazardous. It is highly flammable and vapor . It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, avoid dust formation, and to keep in a dry, cool, and well-ventilated place .

Future Directions

The synthesis and studies on (meth)acrylate polymers, including “Methyl 3-(2,6-dichlorophenyl)acrylate”, have attracted the attention of various groups recently . New routes for new (meth)acrylate-based monomers and polymers are being suggested, indicating a promising future direction for this field .

properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJMTZNUYPTNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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